9-(Trifluoromethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline-2-carboxylic acid
Description
9-(Trifluoromethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline-2-carboxylic acid (CAS: 436088-43-6) is a nitrogen-containing heterocyclic compound with the molecular formula C₁₂H₁₀F₃N₃O₂ and a molecular weight of 285.225 g/mol. Its structure features a pyrazolo[5,1-b]quinazoline core fused with a tetrahydropyrazole ring, a trifluoromethyl (-CF₃) group at position 9, and a carboxylic acid (-COOH) moiety at position 2. The compound is classified under the EU HS code 29339980, denoting nitrogen-containing heterocycles .
Properties
IUPAC Name |
9-(trifluoromethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3N3O2/c13-12(14,15)10-6-3-1-2-4-7(6)16-9-5-8(11(19)20)17-18(9)10/h5H,1-4H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUQZKWQVZFPFFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC3=CC(=NN3C(=C2C1)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50357137 | |
| Record name | 9-(Trifluoromethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50357137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
436088-43-6 | |
| Record name | 5,6,7,8-Tetrahydro-9-(trifluoromethyl)pyrazolo[5,1-b]quinazoline-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=436088-43-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-(Trifluoromethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50357137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-(trifluoromethyl)-5H,6H,7H,8H-pyrazolo[3,2-b]quinazoline-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Friedländer-Type Condensation
- This classical method involves the condensation of o-aminocarbonyl compounds (such as anthranilaldehyde or o-aminoacetophenones) with pyrazole derivatives or pyrazolones.
- The reaction forms key bonds between nitrogen and carbon atoms in the heterocyclic rings, facilitating ring closure to the quinazoline system.
- Limitations include the availability of suitable o-aminocarbonyl precursors and control over regioselectivity.
Pfitzinger Reaction
- Utilizes isatin or its derivatives as starting materials.
- The reaction proceeds under basic conditions, opening the isatin ring to form keto-acid intermediates, which then condense with aldehydes or ketones.
- This method is less commonly applied but offers an alternative route to quinazoline derivatives.
Multicomponent and Two-Component Reactions
- Some syntheses employ multicomponent reactions involving pyrazole derivatives, aldehydes, and amines in the presence of dehydrating agents or catalysts.
- Two-component reactions between quinoline derivatives and hydrazines are also reported, enabling the construction of the pyrazoloquinazoline core.
Cyclization via Vilsmeier–Haack Formylation
- This approach involves formylation of pyrazole derivatives using DMF and POCl₃, followed by cyclization to form the fused heterocycle.
- It is useful for introducing formyl groups that facilitate ring closure.
Specific Preparation Method for 9-(Trifluoromethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline-2-carboxylic acid
While direct literature on the exact preparation of this compound is limited, the synthesis can be inferred from related pyrazoloquinazoline syntheses and trifluoromethylated heterocycles:
Starting Materials
- Pyrazole derivatives substituted with trifluoromethyl groups.
- o-Aminocarbonyl compounds or quinoline derivatives as ring precursors.
- Carboxylation reagents or esters for introducing the carboxylic acid functionality.
Synthetic Sequence
| Step | Reaction Type | Description | Conditions/Notes |
|---|---|---|---|
| 1 | Preparation of trifluoromethylated pyrazole | Synthesis of pyrazole ring bearing trifluoromethyl substituent via known fluorination methods or from trifluoromethylated precursors | Use of trifluoromethylating agents or CF₃-substituted building blocks |
| 2 | Condensation with o-aminocarbonyl compound | Friedländer-type condensation to form the fused pyrazoloquinazoline skeleton | Acidic or basic catalysis, heating |
| 3 | Cyclization | Intramolecular cyclization to close the quinazoline ring | Heating, sometimes with dehydrating agents |
| 4 | Carboxylation or hydrolysis | Introduction or conversion of ester to carboxylic acid at position 2 | Hydrolysis under acidic/basic conditions |
| 5 | Purification | Crystallization or chromatographic purification | Solvent choice depends on solubility |
Representative Reaction Conditions
- Heating in polyphosphoric acid (PPA) or phosphorus oxychloride (POCl₃) to promote cyclization and ring closure.
- Use of hydrazine derivatives to form pyrazole rings.
- Control of temperature (typically 100–150 °C) to optimize yield and selectivity.
Research Findings and Data Summary
| Parameter | Details |
|---|---|
| Molecular Weight | 285.23 g/mol |
| Key Intermediates | Trifluoromethylated pyrazole derivatives, o-aminocarbonyl compounds |
| Typical Yields | Moderate to good (50–80%) depending on reaction conditions |
| Reaction Time | Several hours (4–12 h) depending on step |
| Purification Methods | Recrystallization, column chromatography |
| Challenges | Regioselectivity, availability of starting materials, handling trifluoromethyl groups |
Summary of Preparation Methods from Diverse Sources
| Source Type | Methodology Highlights | Notes |
|---|---|---|
| Academic Literature | Friedländer condensation, Pfitzinger synthesis, Vilsmeier–Haack formylation, multicomponent reactions | Provides mechanistic insights and variations for pyrazoloquinazoline synthesis |
| Chemical Suppliers | Availability of methyl ester precursors and carboxylic acid derivatives | Commercial availability of intermediates like methyl-9-(trifluoromethyl)-5,6,7,8-tetrahydro-pyrazolo[5,1-b]quinazoline-2-carboxylate |
| Patents | Novel heteroaromatic amide derivatives and synthetic routes involving pyrazoloquinazoline cores | May include proprietary synthetic steps and optimized conditions |
Chemical Reactions Analysis
Types of Reactions
9-(Trifluoromethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or other reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Overview
9-(Trifluoromethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline-2-carboxylic acid is a compound with significant potential in various scientific research applications. Its unique chemical structure allows for diverse interactions within biological systems, making it a subject of interest in medicinal chemistry, pharmacology, and agricultural sciences.
Medicinal Chemistry
This compound has been studied for its potential as a therapeutic agent due to its ability to modulate biological pathways. Research indicates that it may exhibit anti-inflammatory and analgesic properties. For instance, studies have shown that derivatives of this compound can inhibit specific enzymes involved in inflammatory responses, suggesting its application in developing anti-inflammatory drugs.
Pharmacology
The compound's interactions with various receptors make it a candidate for pharmacological studies. Preliminary investigations suggest that it may affect neurotransmitter systems, indicating potential applications in treating neurological disorders. The trifluoromethyl group enhances lipophilicity, which could improve bioavailability and receptor binding affinity.
Agricultural Sciences
Due to its structural characteristics, the compound is also being explored for its applications in agrochemicals. It has been reported to possess herbicidal properties that can be utilized in developing new herbicides with reduced environmental impact compared to traditional chemicals.
Case Studies
Mechanism of Action
The mechanism of action of 9-(Trifluoromethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by forming strong interactions with target sites. The pyrazoloquinazoline core can participate in hydrogen bonding and π-π stacking interactions, further stabilizing the compound-target complex.
Comparison with Similar Compounds
Trifluoromethyl (-CF₃) vs. Benzolylamino (-Benzolylamino)
- PD90780’s benzolylamino group facilitates interactions with nerve growth factor (NGF), enabling nanomolar inhibition of NGF-p75NTR binding. This modification is critical for its neurotrophin antagonism .
Carboxylic Acid (-COOH) vs. Ester (-COOCH₃)
- The target compound ’s -COOH group enhances hydrophilicity, favoring aqueous solubility and target engagement in polar environments.
- The methyl ester analog (C₁₃H₁₂F₃N₃O₂) likely exhibits higher cell permeability due to increased lipophilicity, making it a prodrug candidate .
Research Findings and Implications
Neurotrophin Signaling and Pain Modulation
- PD90780 and ALE-0540 (a related NGF antagonist) both inhibit NGF-TrkA/p75NTR interactions but differ in potency. PD90780’s nanomolar efficacy contrasts with ALE-0540’s micromolar activity, underscoring the role of substituents in target affinity .
- The target compound’s -CF₃ group may offer advantages in stability over PD90780’s benzolylamino group, which could be prone to metabolic degradation .
Anti-Inflammatory Potential
- Pyrazoloquinazoline carboxylic acids (e.g., compound 66) exhibit significant anti-inflammatory effects, suggesting the target compound could be repurposed for inflammatory disorders pending further study .
Biological Activity
9-(Trifluoromethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline-2-carboxylic acid (CAS Number: 436088-43-6) is a novel compound belonging to the pyrazoloquinazoline class. This compound has garnered attention for its potential biological activities, particularly in anticancer and anti-inflammatory applications. The unique trifluoromethyl group enhances its pharmacological properties, making it a subject of interest in medicinal chemistry.
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrazole derivatives, including those with a quinazoline scaffold. The compound has shown inhibitory activity against various cancer cell lines due to its ability to target key oncogenic pathways:
- Mechanism of Action : It inhibits BRAF(V600E), EGFR, and telomerase activities, which are critical in tumor progression .
- Case Study : In vitro assays demonstrated that derivatives of pyrazoles exhibited significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231), with some compounds showing synergistic effects when combined with doxorubicin .
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives have been well-documented:
- Inhibition of COX Enzymes : Compounds similar to this compound have been evaluated for their ability to inhibit COX-1 and COX-2 enzymes. These enzymes are crucial mediators in inflammatory processes .
- Experimental Findings : In a study assessing various pyrazole compounds for anti-inflammatory effects, some derivatives showed IC values comparable to standard anti-inflammatory drugs like diclofenac sodium .
Antimicrobial Activity
The antimicrobial potential of pyrazole derivatives has also been explored:
- Broad Spectrum Activity : Compounds in this class have demonstrated activity against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives exhibited antibacterial effects comparable to established antibiotics .
- Mechanism : The presence of the trifluoromethyl group is believed to enhance membrane permeability and disrupt bacterial cell functions.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is essential for optimizing its biological activity:
- Fluorine Substitution : The introduction of trifluoromethyl groups has been linked to increased lipophilicity and improved binding affinity to biological targets .
- Variations in Substituents : Modifications on the quinazoline ring can lead to variations in potency and selectivity towards specific targets.
Data Summary
Q & A
Basic: What synthetic strategies are commonly employed to prepare 9-(trifluoromethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline-2-carboxylic acid?
Answer:
The synthesis typically involves cyclization reactions starting from substituted pyrazole or quinazoline precursors. For example, nucleophilic addition-cleavage reactions of hydrazine derivatives with ketones/aldehydes in glacial acetic acid and anhydrous sodium acetate are effective for constructing the tetrahydropyrazoloquinazoline core . Trifluoromethyl groups are often introduced via halogen-exchange reactions or direct incorporation using trifluoromethylating agents (e.g., CF₃I or TMSCF₃). Carboxylic acid moieties may be introduced through hydrolysis of ester intermediates or oxidation of methyl groups. Reaction optimization (e.g., temperature, solvent polarity) is critical to minimize side products .
Advanced: How can reaction conditions be optimized to improve yield and purity in multi-step syntheses of this compound?
Answer:
Optimization involves:
- Temperature control : Lower temperatures (0–5°C) reduce side reactions during trifluoromethylation .
- Catalyst screening : Palladium or copper catalysts enhance cyclization efficiency .
- Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) or recrystallization from ethanol/water mixtures improves purity. HPLC monitoring (C18 columns, acetonitrile/water mobile phase) ensures ≥97% purity .
- Protecting groups : Temporary protection of the carboxylic acid (e.g., methyl esters) prevents unwanted interactions during cyclization .
Basic: What analytical techniques are essential for confirming the structure and purity of this compound?
Answer:
- 1H/13C NMR : Assigns proton environments (e.g., trifluoromethyl singlet at δ ~3.9–4.2 ppm) and carbon backbone .
- ESI-MS : Validates molecular weight (e.g., [M+H]+ ion) and detects impurities .
- HPLC : Quantifies purity using reverse-phase columns (e.g., 85–95% acetonitrile in water) .
- FT-IR : Confirms carboxylic acid (C=O stretch ~1700 cm⁻¹) and pyrazole/quinazoline rings .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Answer:
- Dose-response profiling : Test multiple concentrations (e.g., 0.1–100 µM) to identify non-linear effects .
- Model standardization : Use validated assays (e.g., carrageenan-induced edema for anti-inflammatory activity) to ensure reproducibility .
- Meta-analysis : Aggregate data from diverse studies to identify confounding variables (e.g., solvent effects, cell line variability) .
- Structural analogs : Compare activity trends with derivatives (e.g., methyl vs. trifluoromethyl substituents) to isolate key pharmacophores .
Basic: What in vitro models are suitable for evaluating the biological activity of this compound?
Answer:
- Anti-inflammatory assays : Carrageenan-induced rat paw edema models measure COX/LOX inhibition .
- Enzyme inhibition : Fluorometric assays (e.g., bacterial topoisomerase II inhibition) quantify IC₅₀ values .
- Cell viability : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) assess cytotoxicity .
Advanced: How can computational methods (e.g., CoMFA, molecular docking) guide SAR studies for this compound?
Answer:
- CoMFA (Comparative Molecular Field Analysis) : Maps electrostatic/hydrophobic fields to correlate substituent effects (e.g., trifluoromethyl position) with activity .
- Docking simulations : Predict binding poses in target proteins (e.g., topoisomerase II active site) using software like AutoDock Vina .
- QSAR models : Train regression models on datasets of analogs to predict logP, pIC₅₀, and bioavailability .
Basic: What safety precautions are recommended for handling this compound in the laboratory?
Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods for synthesis/purification steps to avoid inhalation of vapors .
- Spill management : Neutralize spills with sand/vermiculite, then dispose as hazardous waste .
- Storage : Keep in sealed containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis .
Advanced: How does the trifluoromethyl group influence the compound’s pharmacokinetic properties?
Answer:
- Lipophilicity : The CF₃ group increases logP, enhancing membrane permeability but potentially reducing solubility .
- Metabolic stability : Fluorine atoms resist oxidative metabolism, prolonging half-life .
- Electron-withdrawing effects : Stabilize the pyrazole ring, affecting pKa of the carboxylic acid (e.g., ~2.5–3.0) and ionization in physiological pH .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
